(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline (Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline CGS 12066B is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (IC50 = 51 nM). It is selective for 5-HT1B over 5-HT1A and 5-HT2 receptors (IC50s = 876 and 6,480 nM, respectively), as well as α1-, α2-, and β-adrenergic, and dopamine D1 and D2 receptors (IC50s = >6,000, >1,000, >1,000, >5,000, and >5,000 nM, respectively). CGS 12066B inhibits forskolin-induced cAMP accumulation in opossum kidney cells when used at concentrations ranging from 0.001 to 1 µM. In vivo, CGS 12066B reduces 5-hydroxy-L-tryptophan (5-HTP) accumulation in the fronto-parietal cortex (ED50 = 7.92 µmol/kg) and induces dorsal raphe cell firing in rats (ED50 = 358 nmol/kg). It decreases interfemale and intermale aggression in Syrian hamsters.
5-HT1B full agonist, 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors. Centrally active following systemic administration.
Brand Name: Vulcanchem
CAS No.: 109028-10-6
VCID: VC0004203
InChI: InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H21F3N4O4
Molecular Weight: 450.4 g/mol

(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

CAS No.: 109028-10-6

Cat. No.: VC0004203

Molecular Formula: C21H21F3N4O4

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline - 109028-10-6

Specification

CAS No. 109028-10-6
Molecular Formula C21H21F3N4O4
Molecular Weight 450.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Standard InChI InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key ZBPAHEUAJMCLRD-BTJKTKAUSA-N
Isomeric SMILES CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O
SMILES CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O

Introduction

The compound "(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline" represents a hybrid organic molecule featuring a pyrrolo[1,2-a]quinoxaline core functionalized with a trifluoromethyl group and a methylpiperazine moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.

Structural Features

  • The compound integrates a pyrrolo[1,2-a]quinoxaline scaffold, which is known for its pharmacological relevance.

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, often improving bioavailability.

  • The methylpiperazine substituent is commonly associated with improved solubility and receptor-binding affinity in drug-like molecules.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Cyclization reactions to form the pyrrolo[1,2-a]quinoxaline core.

  • Functionalization with trifluoromethyl groups using electrophilic fluorination reagents.

  • Coupling with (Z)-butenedioic acid via condensation or esterification methods.

Anticancer Potential

Pyrroloquinoxaline derivatives have been extensively studied for their anticancer properties due to their ability to:

  • Inhibit DNA gyrase and topoisomerase enzymes critical for cancer cell proliferation.

  • Act as kinase inhibitors targeting EGFR and other signaling pathways associated with tumor growth .

Applications in Medicinal Chemistry

This compound serves as a lead structure for designing multi-target drugs due to its dual anticancer and antimicrobial activities. Its derivatives are being explored for:

  • Enhanced selectivity towards cancer cells over normal cells.

  • Development as broad-spectrum antibiotics with minimal resistance potential.

Research Findings

ActivityTested ModelsResults
AnticancerHCT-116, MCF-7 cell linesIC50 values in the range of 1–10 μg/mL .
AntimicrobialGram-positive/negative bacteriaHigh inhibition rates observed in vitro .

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